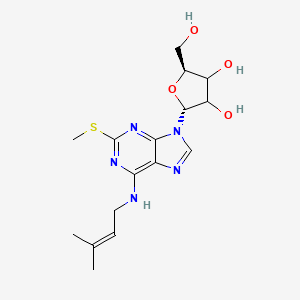
2-Methylthio-N6-isopentenyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-N-6-isopentenyladenosine is an evolutionarily conserved modification found in transfer RNAs (tRNAs). This compound plays a crucial role in the regulation of efficient mitochondrial translation and energy metabolism in mammals . It is specifically modified by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-N-6-isopentenyladenosine involves the conversion of N-6-isopentenyladenosine to its methylthio derivative. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) in mammalian cells . The reaction conditions typically involve the presence of the enzyme and the substrate in a suitable buffer system.
Industrial Production Methods: Industrial production of 2-Methylthio-N-6-isopentenyladenosine is not well-documented, as it is primarily studied in a biological context. the enzymatic conversion method described above could potentially be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylthio-N-6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the methylthio group.
Major Products:
Oxidation Products: The oxidation of the prenyl group can lead to the formation of cyclized products.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylthio-N-6-isopentenyladenosine has several scientific research applications, including:
Mécanisme D'action
2-Methylthio-N-6-isopentenyladenosine exerts its effects by modifying the adenosine at position A37 of mitochondrial DNA-encoded tRNAs. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) . The modification enhances the stability and efficiency of mitochondrial translation, thereby regulating energy metabolism in mammalian cells .
Comparaison Avec Des Composés Similaires
2-Methylthio-N-6-threonylcarbamoyladenosine: Another methylthio-modified adenosine found in cytosolic tRNAs.
N-6-isopentenyladenosine: The precursor to 2-Methylthio-N-6-isopentenyladenosine.
Uniqueness: 2-Methylthio-N-6-isopentenyladenosine is unique due to its specific role in mitochondrial tRNAs and its impact on mitochondrial translation and energy metabolism . Unlike other similar compounds, it is specifically modified by Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) and is crucial for mitochondrial function .
Propriétés
Formule moléculaire |
C16H23N5O4S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1 |
Clé InChI |
VZQXUWKZDSEQRR-MIMBDUIHSA-N |
SMILES isomérique |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C |
SMILES canonique |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)


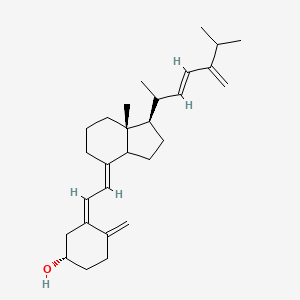
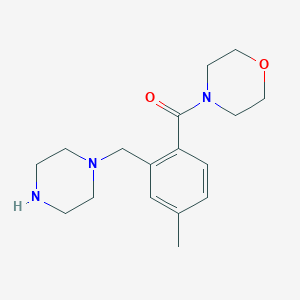
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
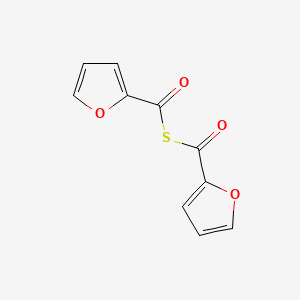
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
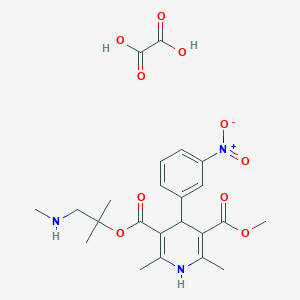
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
